Bis(diethylamino)phosphoryl chloride
Overview
Description
Bis(diethylamino)phosphoryl chloride: is an organophosphorus compound with the molecular formula C8H20ClN2OP. It is a colorless to pale yellow liquid that is sensitive to moisture. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Mechanism of Action
Target of Action
Bis(diethylamino)phosphoryl chloride, also known as Tetraethylphosphorodiamidic chloride, primarily targets the phenolic OH group in certain compounds . This compound is used in the phosphorylation of Betti Base .
Mode of Action
The compound interacts with its targets through a process called O-phosphorylation . In this process, this compound reacts with N-Boc-protected 1-(α-aminobenzyl)-2-naphthol (Betti base) to form the target product as trifluoroacetate salt .
Biochemical Pathways
The compound’s reaction with betti base via o-phosphorylation suggests that it may play a role in phosphorylation-related biochemical pathways .
Result of Action
The result of the action of this compound is the formation of a trifluoroacetate salt . This salt then reacts with O,O-diethyl thiophosphorylisothiocyanate to give thiourea bearing a chiral Betti base fragment .
Action Environment
It’s worth noting that the compound is sensitive to moisture , suggesting that the presence of water could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(diethylamino)phosphoryl chloride can be synthesized by reacting phosphorus trichloride with diethylamine in the presence of a base such as sodium chloride. The reaction typically occurs under inert gas conditions (nitrogen or argon) to prevent moisture from affecting the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is usually stored under inert gas at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Bis(diethylamino)phosphoryl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphorylated products.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reaction Conditions: These reactions typically occur under anhydrous conditions to prevent hydrolysis of the compound.
Major Products Formed:
Phosphorylated Amines and Alcohols: These are the primary products formed when this compound reacts with nucleophiles.
Scientific Research Applications
Chemistry:
Synthesis of Phosphorylated Compounds: Bis(diethylamino)phosphoryl chloride is used as a reagent in the synthesis of various phosphorylated compounds, which are important intermediates in organic synthesis.
Biology and Medicine:
Cell Signaling Studies: The compound is used to study cell signaling pathways, particularly those involving phosphorylation processes.
Industry:
Additive in Fuel Oils: It can be used as an additive in fuel oils to improve their properties.
Comparison with Similar Compounds
Bis(dimethylamino)phosphoryl chloride: This compound is similar in structure but has methyl groups instead of ethyl groups.
Phosphorodiamidic chloride: Another related compound with similar reactivity but different substituents.
Properties
IUPAC Name |
N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20ClN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKBJRUSFKTHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=O)(N(CC)CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170800 | |
Record name | Tetraethylphosphorodiamidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-24-7 | |
Record name | N,N,N′,N′-Tetraethylphosphorodiamidic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1794-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylphosphorodiamidic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylphosphorodiamidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylphosphorodiamidic chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What type of reactions is Bis(diethylamino)phosphoryl chloride typically used for in organic synthesis?
A1: this compound is primarily used as a phosphorylating agent in organic synthesis. [, ] This means it can introduce a phosphoryl group (POCl2) to other molecules, specifically those containing reactive heteroatoms like nitrogen or oxygen. For example, the paper "Phosphoric and phosphorothioic esters containing heterocyclic groups" [] suggests its use in creating phosphoric acid esters, compounds often found in biologically active molecules and pharmaceuticals.
Q2: Can you provide an example of how this compound interacts with its target molecule based on the provided research?
A2: The paper "Phosphorylation of Betti Base with this compound" [] directly investigates the interaction of this compound with a specific target molecule, the Betti Base. Although the abstract doesn't detail the exact reaction mechanism, it implies that the this compound phosphorylates the Betti Base. This likely involves the nucleophilic attack of a heteroatom (potentially nitrogen) present in the Betti Base structure on the phosphorus atom of this compound, leading to the displacement of a chloride ion and formation of a new phosphorus-nitrogen bond.
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